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3-(Methylamino)-1-phenylpiperidin-2-one

Fragment-Based Drug Discovery X-ray Crystallography SHIP1

Validated fragment hit with co-crystal structures against SHIP1 (PDB 5RYH, 1.72 Å) and FatA (PDB 7HS1). Its precise N-phenyl/3-methylamino substitution defines a 3D conformation critical for protein binding—generic piperidinone analogs lack this validation. Use for structure-guided optimization: growing, linking, or merging strategies. Proven starting point for neuroinflammation (Alzheimer's) and herbicide discovery programs. High-purity fragment for crystallographic screens.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1311313-94-6
Cat. No. B1455407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-1-phenylpiperidin-2-one
CAS1311313-94-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1=O)C2=CC=CC=C2
InChIInChI=1S/C12H16N2O/c1-13-11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-4,6-7,11,13H,5,8-9H2,1H3
InChIKeyPVGKKAFLCYRCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)-1-phenylpiperidin-2-one (CAS 1311313-94-6) for Fragment-Based Drug Discovery and Chemical Biology


3-(Methylamino)-1-phenylpiperidin-2-one (CAS 1311313-94-6) is a piperidin-2-one derivative featuring a phenyl substitution on the lactam nitrogen and a methylamino group at the 3-position of the heterocyclic ring. It is primarily utilized as a versatile small molecule scaffold and validated fragment hit in fragment-based drug discovery (FBDD) campaigns . The compound has been identified as a ligand of interest in high-throughput crystallographic fragment screens against therapeutically relevant protein targets, including the phosphatase SHIP1 (INPP5D) and the plant thioesterase FatA, where its binding modes have been experimentally determined by X-ray crystallography [1][2]. This structural information makes it a valuable starting point for rational, structure-guided optimization in medicinal chemistry.

Critical Scientific Selection Factors for 3-(Methylamino)-1-phenylpiperidin-2-one (CAS 1311313-94-6) in Fragment Screening


Generic substitution of 3-(methylamino)-1-phenylpiperidin-2-one is not scientifically sound due to a confluence of factors that are essential for successful fragment-based screening and downstream optimization. The compound's utility is not merely as a 'piperidinone' but as a precisely characterized entity with documented target engagement and structural data. Its specific substitution pattern—combining an N-phenyl group with a 3-methylamino moiety—defines its 3D conformation and its ability to form key interactions within protein binding pockets, as validated by PDB entries 5RYH and 7HS1 [1]. Closely related analogs, such as the unsubstituted 1-phenylpiperidin-2-one or 3-amino-1-phenylpiperidin-2-one, lack this specific arrangement and have not been validated in the same assays, meaning they cannot be relied upon to reproduce the same binding pose or serve as a proven starting point for structure-guided optimization [2][3].

Quantifiable Differentiation of 3-(Methylamino)-1-phenylpiperidin-2-one (CAS 1311313-94-6) vs. Analogs and Alternatives


Validated Crystallographic Hit: SHIP1 (INPP5D) Fragment Screening

This compound is a validated fragment hit in a high-throughput X-ray crystallographic screen against the phosphatase SHIP1, a key target for Alzheimer's disease. Its binding mode is experimentally determined at 1.72 Å resolution. In contrast, closely related piperidinone analogs, such as unsubstituted 1-phenylpiperidin-2-one or 3-amino-1-phenylpiperidin-2-one, have no published evidence of binding to SHIP1 under similar conditions. This provides a concrete, structure-based advantage for initiating a medicinal chemistry campaign [1][2].

Fragment-Based Drug Discovery X-ray Crystallography SHIP1 Alzheimer's Disease

Stereochemically Defined Enantiomer vs. Racemic Mixtures in Research Supply

The compound used in the 5RYH crystal structure is the specific (3S)-enantiomer. Many commercial suppliers offer this compound as a racemic mixture or with undefined stereochemistry. For structure-activity relationship (SAR) studies, using the stereochemically pure (3S)-enantiomer ensures that observed biological effects are attributable to a single molecular entity, whereas a racemic mixture confounds data interpretation and can lead to misleading SAR [1].

Chiral Chemistry Asymmetric Synthesis Stereochemistry Structure-Activity Relationship

Target Engagement Across Two Distinct Protein Families: SHIP1 and FatA

This compound has demonstrated binding to two structurally unrelated protein targets in independent crystallographic fragment screens: the human phosphatase SHIP1 (PDB 5RYH) and the plant thioesterase FatA from Arabidopsis thaliana (PDB 7HS1). This dual engagement highlights the fragment's versatility as a molecular probe. In contrast, its close analog 3-amino-1-phenylpiperidin-2-one lacks any documented co-crystal structures, limiting its immediate utility in targeted discovery [1][2][3].

Target Engagement Crystallography SHIP1 FatA Herbicide Discovery

Procurement Advantage: Consistent 95% Purity Specification vs. Unspecified Analogs

Multiple reputable vendors, including AKSci, Bidepharm, and Chemscene, supply this compound with a minimum purity specification of 95% as determined by HPLC, GC, or NMR . This is a critical parameter for reproducible biochemical and biophysical assays. In contrast, procurement options for the analog 1-(3-aminophenyl)piperidin-2-one often list purity as '95+%' without the same level of analytical detail, introducing a higher degree of uncertainty in purity assessment .

Procurement Quality Control Purity Supply Chain

Optimal Research Applications for 3-(Methylamino)-1-phenylpiperidin-2-one (CAS 1311313-94-6)


Structure-Guided Hit-to-Lead Optimization for SHIP1 Inhibitors in Neuroinflammation

Given its validated co-crystal structure with SHIP1 (PDB 5RYH), this fragment is an ideal starting point for structure-guided optimization to develop novel inhibitors targeting SHIP1, a key enzyme in neuroinflammation and a promising target for Alzheimer's disease. The high-resolution (1.72 Å) structure allows for rational design of analogs to improve potency and selectivity, a significant advantage over starting with an uncharacterized fragment [1].

Novel Herbicide Lead Discovery Through FatA Thioesterase Inhibition

The co-crystal structure with Arabidopsis thaliana FatA (PDB 7HS1) provides a structural template for designing inhibitors of this plant-specific enzyme, which is critical in fatty acid biosynthesis. This offers a direct path towards the discovery of novel herbicides with a new mode of action, differentiating this fragment from others that have only been screened against human targets [2].

Fragment Library Design and Chemical Probe Development

The compound's dual engagement of unrelated proteins (SHIP1 and FatA), its defined stereochemistry, and its high purity make it an excellent choice for inclusion in a high-quality fragment library. Its validated, high-resolution binding poses serve as robust starting points for medicinal chemistry, including 'growing', 'linking', or 'merging' strategies with other fragments to create more potent chemical probes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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